Baquiloprim

pharmacokinetics half-life cattle

Baquiloprim (BQP) is the only veterinary DHFR inhibitor delivering a ~10-hour plasma half-life in cattle and swine—10-fold longer than trimethoprim—enabling once-daily or single-dose therapeutic coverage. Its fixed-ratio co-formulations with sulphadimidine (1:5 injectable, 1:9 bolus) sustain supra-MIC concentrations for 48+ hours against Pasteurella haemolytica. Cross-species pharmacokinetic consistency (10.6–15.9 h across cattle, swine, and goats) supports consolidated veterinary inventory. Supplied as ≥98% purity reference standard for PK/PD modeling, residue depletion studies, and bioequivalence testing.

Molecular Formula C17H20N6
Molecular Weight 308.4 g/mol
CAS No. 102280-35-3
Cat. No. B148455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaquiloprim
CAS102280-35-3
Synonyms2,4-diamino-5-(8-dimethylamino-7-methyl-5-quinolylmethyl)pyrimidine
baquiloprim
Molecular FormulaC17H20N6
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N
InChIInChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)
InChIKeyAIOWJIMWVFWROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baquiloprim (CAS 102280-35-3) Veterinary Antibacterial Procurement and Product Specifications


Baquiloprim (BQP; CAS 102280-35-3) is a synthetic 5-substituted 2,4-diaminopyrimidine developed exclusively for veterinary use as a dihydrofolate reductase (DHFR) inhibitor [1]. The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens and demonstrates marked synergy when combined with sulphonamides via sequential blockade of the folate biosynthetic pathway [2]. Baquiloprim is supplied commercially as an injectable preparation and as bolus formulations in fixed-ratio combinations with sulphadimidine for the treatment of respiratory and enteric infections in livestock species including cattle, swine, and goats .

Why Baquiloprim Cannot Be Readily Substituted by Generic Diaminopyrimidines in Veterinary Formulations


Although baquiloprim shares the diaminopyrimidine DHFR inhibitory mechanism with trimethoprim, aditoprim, and ormetoprim, substitution among these agents is pharmacokinetically unsound due to profound interspecies and inter-compound differences in elimination half-life, tissue distribution, and formulation compatibility [1]. The structural modification of replacing the phenyl ring with a 8-dimethylamino-7-methyl-5-quinolyl group confers an extended half-life (~10 hours in cattle) compared to trimethoprim (~1 hour), a difference that directly translates to superior in vivo efficacy and reduced dosing frequency [2]. Furthermore, baquiloprim has been specifically co-formulated with sulphadimidine at optimized ratios for livestock species, whereas alternative diaminopyrimidines are paired with different sulphonamide partners (e.g., ormetoprim with sulfadimethoxine), making pharmacokinetic matching non-transferable [3].

Baquiloprim Quantitative Comparative Evidence Guide for Scientific Selection


Baquiloprim vs Trimethoprim: 10-Fold Extended Elimination Half-Life in Cattle Confers Reduced Dosing Frequency

In a direct comparative study, baquiloprim (BQP) demonstrated an elimination half-life of approximately 10 hours in cattle, whereas trimethoprim (TMP) exhibited a half-life of approximately 1 hour [1]. The replacement of the phenyl ring of TMP with an 8-dimethylamino-7-methyl-5-quinolyl group was identified as the structural basis for this extended half-life [1]. Additionally, BQP was well absorbed from the gastrointestinal tract in cattle of all ages, with plasma concentrations reaching a plateau on the day after dosing followed by a slow decline [1].

pharmacokinetics half-life cattle veterinary pharmacology

Baquiloprim vs Trimethoprim: Greater In Vivo Efficacy in Murine Infection Models Attributed to Extended Half-Life

Efficacy studies in mice comparing baquiloprim directly against trimethoprim demonstrated that the longer half-life of BQP was associated with greater therapeutic efficacy [1]. The study concluded that therapeutic properties superior to those of TMP in cattle were therefore predicted for BQP [1]. While both compounds exhibited the same high broad-spectrum antibacterial activity in vitro, the pharmacokinetic advantage of BQP drove the differential in vivo outcome [1].

in vivo efficacy murine model antimicrobial therapy comparative pharmacology

Baquiloprim in Pigs: High Volume of Distribution and Extended Tissue Retention for Once-Daily Dosing

Following intramuscular administration to pigs, baquiloprim exhibited a volume of distribution (Vd) of 2.41 L/kg at a 10 mg/kg dose and 4.60 L/kg at a 30 mg/kg dose, indicating extensive distribution and concentration in tissues [1]. Plasma concentrations exceeded the combined MIC₉₀ values (0.06 μg/mL baquiloprim + 6.25 μg/mL sulphadimidine) against susceptible porcine pathogens for more than 24 hours after the lower dose and more than 48 hours after the higher dose [1].

tissue distribution swine volume of distribution intramuscular administration

Baquiloprim vs Trimethoprim: Multi-Species Half-Life Consistency Supports Cross-Species Formulation Utility

Baquiloprim demonstrates consistently extended half-lives across multiple veterinary-relevant species: 15.9 hours in cattle, 10.6 hours in pigs, and 14.0 hours in goats, with all values substantially exceeding those reported for trimethoprim [1][2]. In dwarf goats, intravenous administration of 8 mg/kg BQP yielded a mean elimination half-life of 14.0 ± 2.3 hours, with a systemic oral bioavailability of 33.7 ± 7.1% calculated up to 48 hours post-dosing [2].

multi-species pharmacokinetics half-life cattle swine goat

Baquiloprim-Sulphadimidine Bolus Formulation: 48-Hour Supra-MIC Plasma Duration in Calves for Single-Dose Respiratory Infection Management

In calves, administration of a single bolus containing 0.8 g baquiloprim and 7.2 g sulphadimidine (a fixed 1:9 ratio) maintained plasma concentrations exceeding the MIC for Pasteurella haemolytica from approximately 3 hours post-dosing to at least 48 hours [1]. In an experimental pneumonic pasteurellosis model, treated calves receiving 4 mg/kg BQP plus 36 mg/kg sulphadimidine exhibited minimal respiratory symptoms, normal body temperatures, and no P. haemolytica isolated from lung tissue at necropsy, whereas untreated controls developed extensive pneumonic lesions and showed significant pyrexia [1].

bolus formulation bovine respiratory disease Pasteurella haemolytica sustained release

Baquiloprim Fixed-Ratio Formulation: 1:5 (BQP:Sulphadimidine) Commercial Injectable Optimized for Synergistic Antimicrobial Activity

Baquiloprim has been commercially developed and marketed as Zaquilan, a fixed-ratio injectable preparation combining baquiloprim with sulphadimidine at a 1:5 ratio . This specific ratio was optimized to exploit the synergistic sequential blockade of the folate pathway—sulphadimidine inhibiting dihydropteroate synthetase and baquiloprim inhibiting DHFR . The formulation achieved combined MIC₉₀ values of 0.06 μg/mL baquiloprim plus 6.25 μg/mL sulphadimidine against susceptible porcine pathogens, with maximum plasma concentrations of 0.55 μg/mL BQP and 15.6 μg/mL sulphadimidine after a 10 mg/kg BQP dose—both well in excess of MIC values [1].

fixed-ratio combination sulphonamide synergy Zaquilan commercial formulation

Baquiloprim Procurement and Industrial Application Scenarios in Veterinary Medicine


Bovine Respiratory Disease (BRD) Management with Single-Dose Baquiloprim-Sulphadimidine Bolus Administration

In cattle production settings requiring mass medication for bovine respiratory disease outbreaks, baquiloprim-sulphadimidine bolus formulations provide a practical single-dose intervention. The bolus containing 0.8 g baquiloprim and 7.2 g sulphadimidine (1:9 fixed ratio) maintains supra-MIC plasma concentrations for Pasteurella haemolytica from 3 to at least 48 hours post-administration, enabling once-daily or single-dose therapeutic coverage [1]. Experimental challenge studies confirmed that treated calves exhibited minimal clinical signs, normal body temperature, and complete bacterial clearance from lung tissue, whereas untreated controls developed extensive pneumonic lesions [1]. The extended plasma duration is directly attributable to baquiloprim's ~10-hour half-life in cattle compared to trimethoprim's ~1-hour half-life [2]. This application scenario is particularly relevant for feedlot operations and calf-rearing facilities where repeated animal handling for injectable administration would impose significant labor costs and animal stress.

Swine Bacterial Infection Treatment with Intramuscular Baquiloprim-Sulphadimidine Injectable Formulation

In swine production, the 1:5 fixed-ratio injectable combination of baquiloprim and sulphadimidine (Zaquilan) provides a pharmacokinetically validated treatment option for susceptible bacterial pathogens. Following intramuscular administration at 10 mg/kg BQP, maximum plasma concentrations reach 0.55 μg/mL baquiloprim and 15.6 μg/mL sulphadimidine, substantially exceeding the combined MIC₉₀ values of 0.06 μg/mL BQP plus 6.25 μg/mL sulphadimidine against porcine pathogens [1]. Plasma concentrations remain above MIC thresholds for more than 24 hours after the lower dose and more than 48 hours after the higher dose, supporting flexible dosing intervals [1]. Baquiloprim's high volume of distribution (2.41-4.60 L/kg) ensures extensive tissue penetration and distribution [1]. The compound's 10.6-hour half-life in swine significantly exceeds trimethoprim's 2.25-hour half-life in the same species [2], making baquiloprim the pharmacokinetically rational choice among diaminopyrimidines for swine applications.

Multi-Species Veterinary Practice Inventory Consolidation Using Baquiloprim-Based Formulations

Veterinary practices treating mixed livestock populations (cattle, swine, and goats) can consolidate their antibacterial synergist inventory by standardizing on baquiloprim-based formulations. Baquiloprim demonstrates consistently extended elimination half-lives across all three species—15.9 hours in cattle, 10.6 hours in swine, and 14.0 hours in goats [1][2]—whereas trimethoprim exhibits short half-lives of approximately 1 hour in cattle and 2.25 hours in swine [1][3]. This cross-species pharmacokinetic consistency reduces the need to stock multiple diaminopyrimidine alternatives and simplifies dosing protocols across different animal groups. The commercial availability of species-specific baquiloprim-sulphadimidine formulations (bolus for cattle, injectable for swine and cattle) further supports this inventory consolidation approach while maintaining species-appropriate administration routes [4].

Research Applications Requiring Extended Half-Life DHFR Inhibitor Reference Standards

For analytical laboratories and research institutions developing pharmacokinetic-pharmacodynamic (PK-PD) models or conducting residue depletion studies of veterinary antimicrobials, baquiloprim serves as a critical reference standard with unique analytical and pharmacological properties. The compound's extended half-life profile (10-16 hours across major livestock species) makes it an essential comparator for studies evaluating new long-acting diaminopyrimidine candidates [1][2]. Baquiloprim's structural distinction—the 8-dimethylamino-7-methyl-5-quinolyl substitution replacing the phenyl ring of trimethoprim—provides a defined chemical scaffold for structure-activity relationship (SAR) investigations of DHFR inhibitors [1]. Analytical reference standards of baquiloprim are available for method development and validation in residue monitoring programs for bovine muscle and other edible tissues [3]. The compound's fixed-ratio commercial formulations (1:5 injectable, 1:9 bolus) also serve as benchmark comparators in bioequivalence and formulation optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

66 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baquiloprim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.